molecular formula C15H13N3O2 B12728304 Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester CAS No. 115547-77-8

Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester

Cat. No.: B12728304
CAS No.: 115547-77-8
M. Wt: 267.28 g/mol
InChI Key: XQCVCBPTVPMRNF-UHFFFAOYSA-N
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Description

Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, featuring a naphthalenyl group and a pyrazolylmethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of 1-naphthalenyl isocyanate with 1H-pyrazol-4-ylmethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through methods like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenyl and pyrazolyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl amines.

Scientific Research Applications

Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets. The naphthalenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl ester moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, 1-pentenyl-, 1-naphthalenyl ester
  • Carbamic acid, 1-naphthalenyl-, methyl ester

Uniqueness

Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

115547-77-8

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1H-pyrazol-4-ylmethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H13N3O2/c19-15(20-10-11-8-16-17-9-11)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

XQCVCBPTVPMRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CNN=C3

Origin of Product

United States

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